![molecular formula C18H22N4O5S B2878503 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946373-28-0](/img/structure/B2878503.png)
4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with a molecular weight of 398.42 . It has a solid physical form and is stored under an inert atmosphere at room temperature .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 475.6±45.0 °C at 760 mmHg . The compound has a molar refractivity of 57.9±0.3 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Research has focused on the synthesis of novel compounds using "4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine" or related structures as a starting point or intermediate. For instance, novel heterocyclic compounds have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antimicrobial Activities
The compound and its derivatives have been explored for their antimicrobial activities. Research has involved the synthesis of various derivatives and testing their effectiveness against a range of microorganisms. Some compounds have shown good to moderate activities against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi (Bektaş et al., 2010).
Pharmacological Applications
Significant efforts have been made to identify pharmacologically active compounds among derivatives, including studies on antiarrhythmic, antiaggregation, hemorheological, and antiserotonin activities. Some derivatives have shown greater activity in specific pharmacological assays compared to known drugs, highlighting their potential for development into therapeutic agents (Zhukovskaya et al., 2017).
Antipsychotic Potential
Research into conformationally restricted derivatives has shown promise for the development of antipsychotic drugs. Certain compounds have demonstrated selective affinity for serotonin and dopamine receptors, suggesting their potential use as antipsychotic agents with evaluations through in vitro and in vivo assays (Raviña et al., 2000).
Intermediate for Antihypertensive Drugs
An improved process for preparing an important intermediate for the antihypertensive agent Doxazosin has been described. This research highlights the compound's role in the synthesis of pharmaceuticals aimed at treating conditions such as hypertension and benign prostate hyperplasia (Ramesh et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-13-19-17(12-18(20-13)25-2)21-5-7-22(8-6-21)28(23,24)14-3-4-15-16(11-14)27-10-9-26-15/h3-4,11-12H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMLKKXZBKFQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.